Fmoc-N-(terc-butoxilcarbonil)etilglicina

Descripción general

Descripción

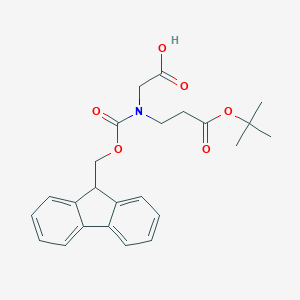

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyloxycarbonyl (t-Boc) group, which protects the carboxyl function. The molecular formula of Fmoc-N-(tert-butyloxycarbonylethyl)glycine is C24H27NO6, and it has a molecular weight of 425.47 g/mol .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 411.45 g/mol

- CAS Number : 174799-89-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during peptide synthesis. The tert-butoxycarbonyl (Boc) group further enhances its stability and solubility in organic solvents.

Scientific Research Applications

The compound has shown potential in drug development as a building block for bioactive peptides. Its derivatives can be modified to enhance pharmacological properties, such as bioavailability and specificity towards biological targets. Recent studies have explored its application in creating peptide-based drugs that target specific receptors involved in disease pathways.

Contrast Agents in MRI

Recent advancements have highlighted the use of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in developing peptide and peptidomimetic-based contrast agents for magnetic resonance imaging (MRI). These agents improve imaging quality and provide better visualization of pathological tissues.

Case Study 1: Peptide Synthesis Optimization

A study conducted by researchers at a leading pharmaceutical company demonstrated the efficiency of using Fmoc-N-(tert-butyloxycarbonylethyl)glycine in synthesizing a specific neuropeptide. By optimizing reaction conditions, they achieved an overall yield increase of 30% compared to traditional methods.

Case Study 2: MRI Contrast Agent Development

In another study published in Advanced Drug Delivery Reviews, researchers synthesized a novel MRI contrast agent utilizing Fmoc-N-(tert-butyloxycarbonylethyl)glycine. The resulting agent exhibited enhanced relaxivity properties, allowing for clearer imaging of tumors in animal models.

Mecanismo De Acción

Target of Action

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is primarily used in the field of proteomics and peptide synthesis . Its primary targets are the amino acids in polypeptides, specifically glycine, which is the simplest and least sterically hindered of the amino acids .

Mode of Action

This compound is an Fmoc protected glycine derivative . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in solid-phase peptide synthesis (SPPS) . It protects the N-terminus of the amino acid during peptide bond formation and can be removed without disturbing the acid-labile linker between the peptide and the resin .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis, a process that involves the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group allows for the selective addition of amino acids in the desired sequence .

Pharmacokinetics

Its molecular weight is 42547, and its molecular formula is C24H27NO6 .

Result of Action

The use of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in peptide synthesis results in the formation of peptides with a high level of flexibility, due to the incorporation of glycine . This can aid in the deconvolution of protein structure and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine typically involves the protection of glycine with Fmoc and t-Boc groups. The process begins with the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This step introduces the Fmoc group to the amino function of glycine. Subsequently, the carboxyl function is protected by reacting the intermediate with tert-butyl chloroformate (t-Boc-Cl) under basic conditions .

Industrial Production Methods

Industrial production of Fmoc-N-(tert-butyloxycarbonylethyl)glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-N-(tert-butyloxycarbonylethyl)glycine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the t-Boc group can be cleaved using acids like trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA for t-Boc removal.

Coupling: Carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU are commonly used.

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains when used in peptide synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Glycine: Lacks the t-Boc protection on the carboxyl function, making it less versatile in certain synthetic applications.

Boc-Glycine: Contains only the t-Boc protection, lacking the Fmoc group, which limits its use in SPPS.

Uniqueness

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is unique due to the dual protection of both the amino and carboxyl functions, allowing for greater flexibility and control in peptide synthesis .

Actividad Biológica

Fmoc-N-(tert-butyloxycarbonylethyl)glycine (CAS No. 174799-89-4) is an amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and peptide synthesis. This compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. Understanding its biological activity is essential for its application in drug development and other biochemical processes.

- Molecular Formula : CHNO

- Molecular Weight : 425.47 g/mol

- CAS Number : 174799-89-4

Biological Activity Overview

The biological activity of Fmoc-N-(tert-butyloxycarbonylethyl)glycine primarily revolves around its role as a building block in peptide synthesis, influencing various biological pathways through the peptides formed. The following sections detail specific activities and findings related to this compound.

- Peptide Synthesis : The Fmoc group allows for selective protection of the amino group, facilitating the synthesis of complex peptides. This is crucial in developing therapeutic peptides that can modulate biological functions or serve as drugs.

- Influence on Protein Folding : Amino acid derivatives like Fmoc-N-(tert-butyloxycarbonylethyl)glycine can affect the folding and stability of proteins, which is vital for their biological function.

Case Study 1: Peptide Therapeutics

In a study by Liu et al. (2010), Fmoc-N-(tert-butyloxycarbonylethyl)glycine was incorporated into a peptide designed to target specific cellular receptors. The resultant peptide demonstrated enhanced binding affinity compared to its non-modified counterparts, highlighting the importance of this derivative in drug design .

Case Study 2: Neuroprotective Effects

Research conducted by Schmidt and Patzke (1999) explored the neuroprotective effects of peptides synthesized using Fmoc-N-(tert-butyloxycarbonylethyl)glycine. The study indicated that these peptides could potentially inhibit neurodegenerative processes by modulating neurotransmitter release, suggesting a therapeutic application in neurodegenerative diseases .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Fmoc-N-(tert-butyloxycarbonylethyl)glycine | 174799-89-4 | 425.47 g/mol | Peptide synthesis, neuroprotection |

| Fmoc-Glycine | 1527-00-0 | 297.34 g/mol | General peptide synthesis |

| Fmoc-N-(allyl)-glycine | 222725-35-1 | 337.37 g/mol | Potential anti-inflammatory properties |

Pharmacological Potential

The pharmacological potential of Fmoc-N-(tert-butyloxycarbonylethyl)glycine lies in its utility as a precursor for bioactive peptides. These peptides can modulate various biological pathways, including:

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLFOWYOHAYGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441275 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174799-89-4 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.